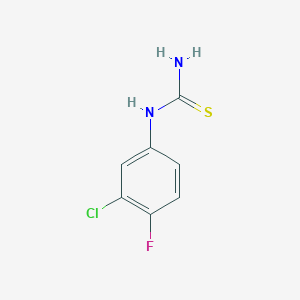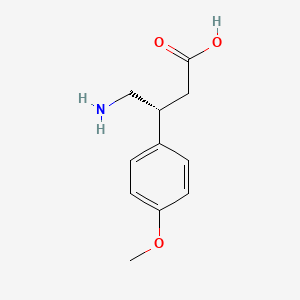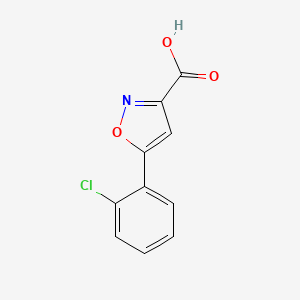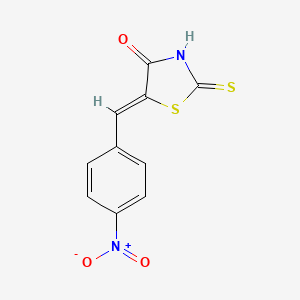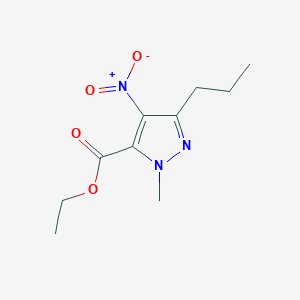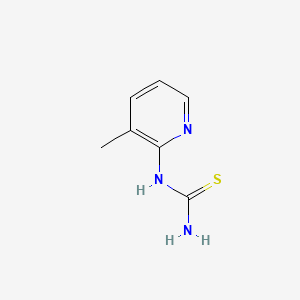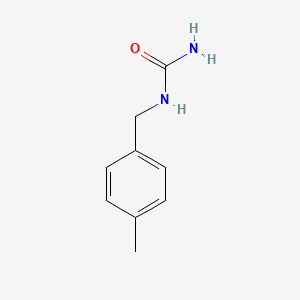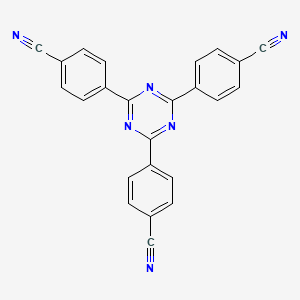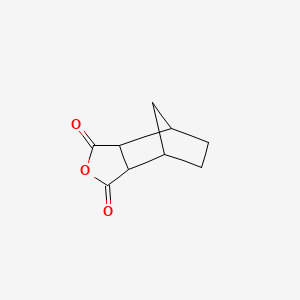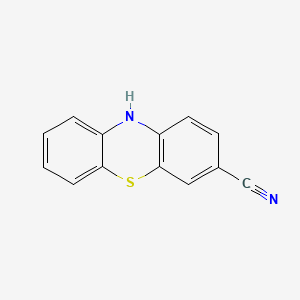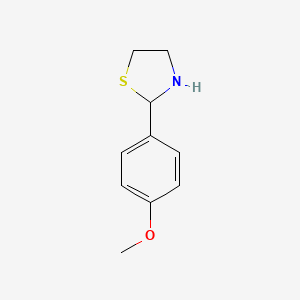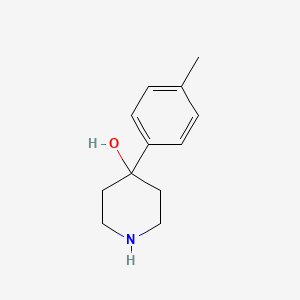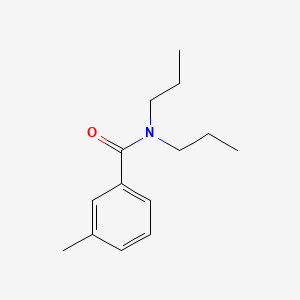![molecular formula C8H3BrN2S B1596552 Propanedinitrile, [(5-bromo-2-thienyl)methylene]- CAS No. 81020-78-2](/img/structure/B1596552.png)
Propanedinitrile, [(5-bromo-2-thienyl)methylene]-
Vue d'ensemble
Description
Propanedinitrile, [(5-bromo-2-thienyl)methylene] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BTCPN and has a molecular formula of C7H3BrN2S.
Applications De Recherche Scientifique
Propanedinitrile, [(5-bromo-2-thienyl)methylene] has potential applications in various fields of scientific research. One of the major applications is in the field of organic electronics. This compound can be used as a building block for the synthesis of organic electronic materials such as organic field-effect transistors and organic photovoltaic devices. It has also been studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of propanedinitrile, [(5-bromo-2-thienyl)methylene] is not fully understood. However, it has been suggested that this compound may act as a nucleophile and can undergo Michael addition reactions with various electrophiles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of propanedinitrile, [(5-bromo-2-thienyl)methylene]. However, it has been reported that this compound can inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of propanedinitrile, [(5-bromo-2-thienyl)methylene] is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and equipment. However, one of the limitations is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on propanedinitrile, [(5-bromo-2-thienyl)methylene]. One direction is to explore its potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to investigate its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTOPUBXWAVPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351773 | |
| Record name | Propanedinitrile, [(5-bromo-2-thienyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile | |
CAS RN |
81020-78-2 | |
| Record name | Propanedinitrile, [(5-bromo-2-thienyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)
